molecular formula C15H20N2O2 B8382384 tert-butyl N-[1-(4-cyanophenyl)ethyl]glycinate

tert-butyl N-[1-(4-cyanophenyl)ethyl]glycinate

Cat. No.: B8382384
M. Wt: 260.33 g/mol
InChI Key: PRYVBGSLLFOVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(4-cyanophenyl)ethyl]glycinate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 2-[1-(4-cyanophenyl)ethylamino]acetate

InChI

InChI=1S/C15H20N2O2/c1-11(13-7-5-12(9-16)6-8-13)17-10-14(18)19-15(2,3)4/h5-8,11,17H,10H2,1-4H3

InChI Key

PRYVBGSLLFOVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-acetylbenzonitrile (500 mg; 3.4 mmol; 1 eq.) and tert-butyl glycinate (588 mg; 4.5 mmol) were dissolved in toluene (10 mL). AcOH (103 μl; 1.7 mmol) was added. The mixture was stirred at reflux with a dean stark trap overnight. Solvents were evaporated and the resulting tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate (889 mg; 3.4 mmol) was dissolved in MeOH (18 mL). Sodium borohydride (390 mg; 10.3 mmol) was added in portions, resulting in an exothermic reaction (reflux). The reaction was stirred at RT overnight. Solvents were evaporated. The crude residue was suspended in EtOAc, washed with NH4Cl saturated solution, NaHCO3 saturated solution, brine and dried over MgSO4. After evaporation of the solvents the resulting yellow oil was purified by flash chromatography, affording the title compound as a colorless oil. LC/MS (Method B): 261.0 (M+H)+. HPLC (Method A): 2.77 min (purity: 98.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
103 μL
Type
reactant
Reaction Step Two
Name
tert-butyl N-[1-(4-cyanophenyl)ethylidene]glycinate
Quantity
889 mg
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
390 mg
Type
reactant
Reaction Step Four

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